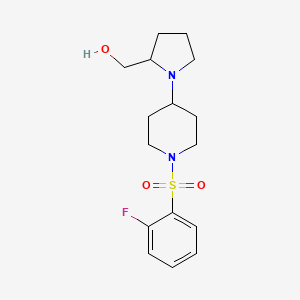

(1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Description

Properties

IUPAC Name |

[1-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3S/c17-15-5-1-2-6-16(15)23(21,22)18-10-7-13(8-11-18)19-9-3-4-14(19)12-20/h1-2,5-6,13-14,20H,3-4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXNBNBFFDBNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyrrolidine rings, followed by the introduction of the fluorophenylsulfonyl group. Common reagents used in these steps include fluorobenzene, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol can undergo several types of chemical reactions, including:

Oxidation: This reaction could involve the conversion of the alcohol group to a ketone or aldehyde.

Reduction: Reduction reactions might target the sulfonyl group or other functional groups within the molecule.

Substitution: Various substitution reactions could occur, particularly involving the fluorophenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Explored for therapeutic potential, possibly as a drug candidate for specific conditions.

Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for (1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

- (1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

- (1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

- (1-(1-((2-Methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Uniqueness

The uniqueness of (1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This might include differences in reactivity, binding affinity, or stability.

Biological Activity

The compound (1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives, characterized by the presence of a fluorophenyl sulfonyl group. Its molecular formula is , and it exhibits unique structural features that contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific interactions of this compound have not been extensively documented; however, studies on related piperidine derivatives suggest potential activity against:

- Cholinesterase Enzymes : Compounds in this class have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system .

- α-Glucosidase : Similar piperidine derivatives have demonstrated significant inhibition of α-glucosidase, indicating potential applications in managing diabetes by regulating carbohydrate metabolism .

In Vitro Studies

In vitro studies have demonstrated that piperidine derivatives exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds with similar structures have shown promising antioxidant properties, which are beneficial in reducing oxidative stress and preventing cellular damage .

- Enzyme Inhibition : Notably, the compound's analogs have been assessed for their ability to inhibit key enzymes linked to metabolic disorders. For instance, some derivatives displayed competitive inhibition against α-glucosidase .

In Vivo Studies

In vivo studies using diabetic rat models have validated the antidiabetic potential of structurally related compounds. These studies indicated that certain piperidine derivatives could significantly lower blood glucose levels, supporting their therapeutic use in diabetes management .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antidiabetic Effects : A study on fluorine-substituted piperidines showed that specific compounds exhibited extraordinary inhibitory activity against α-glucosidase compared to standard treatments like acarbose. This suggests a strong potential for these compounds in diabetes therapy .

- Cognitive Enhancement : Research on arylsulfonamide derivatives indicated their efficacy as 5-HT6 receptor inverse agonists, which could be beneficial in treating cognitive disorders such as Alzheimer’s disease and schizophrenia . The structural similarities may imply that this compound could exhibit similar effects.

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving piperidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.